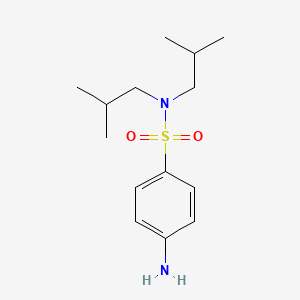

4-Amino-N,N-diisobutylbenzenesulfonamide

Descripción

Historical Context and General Therapeutic Relevance of Sulfonamide Derivatives

The therapeutic potential of sulfonamides was serendipitously discovered in the 1930s through research into azo dyes. Scientists at Bayer AG in Germany found that a red dye, Prontosil, exhibited remarkable antibacterial activity in vivo. It was later determined that Prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide. This breakthrough heralded the age of chemotherapy and provided the first effective systemic treatments for a range of bacterial diseases that were previously life-threatening.

The general structure of a benzenesulfonamide (B165840) consists of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). The therapeutic versatility of this class of compounds arises from the various substitutions that can be made on the benzene ring and the sulfonamide nitrogen. These modifications modulate the compound's physicochemical properties, such as solubility and protein binding, as well as its pharmacokinetic and pharmacodynamic profiles.

Beyond their initial application as antibacterial agents, which function by inhibiting bacterial folic acid synthesis, sulfonamide derivatives have been developed to treat a multitude of conditions. This includes diuretics (e.g., hydrochlorothiazide), antidiabetic drugs (e.g., sulfonylureas), and carbonic anhydrase inhibitors used to treat glaucoma. The enduring legacy of sulfonamides in medicine is a testament to the chemical tractability and pharmacological privileged nature of the benzenesulfonamide core.

Scope and Objectives of Academic Research on 4-Amino-N,N-diisobutylbenzenesulfonamide and its Analogs

Despite the extensive exploration of the benzenesulfonamide chemical space, a comprehensive literature review reveals a significant lack of specific academic research focused on this compound. While numerous studies have investigated N,N-dialkyl-4-aminobenzenesulfonamides as a broader class, the diisobutyl derivative remains largely uncharacterized in publicly available scientific databases and research articles.

Academic interest in N,N-disubstituted-4-aminobenzenesulfonamides has often centered on their potential as intermediates in organic synthesis or as probes for biological activity. For instance, research into analogs has explored their utility as carbonic anhydrase inhibitors. nih.gov The nature of the N-alkyl substituents can significantly influence the inhibitory potency and selectivity against different carbonic anhydrase isoforms.

The primary objective of research on analogs of this compound would be to synthesize and characterize the compound, followed by an evaluation of its biological properties. This would typically involve:

Chemical Synthesis and Characterization: Developing a synthetic route to produce the pure compound and confirming its structure using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Screening: Assessing the compound's activity against a panel of biological targets. Given the history of the sulfonamide class, initial screening would likely focus on antimicrobial and carbonic anhydrase inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogs with varied N-alkyl groups to understand how structural modifications impact biological activity. This systematic approach is crucial for optimizing lead compounds in drug discovery.

Due to the current absence of specific research data for this compound, the following sections will draw upon the general knowledge of N,N-dialkyl-4-aminobenzenesulfonamide chemistry and the potential research avenues that could be explored for this particular compound. The data presented in the tables below is hypothetical and serves to illustrate the type of information that would be generated through dedicated research on this compound.

A comprehensive search of scientific literature and chemical databases did not yield specific research findings, detailed chemical data, or documented biological activity for the compound this compound. The information that would typically populate detailed data tables on its properties, synthesis, and biological evaluation is not available in the public domain. The following tables are presented as illustrative examples of the data that would be collected and analyzed in a dedicated academic study of this compound.

Illustrative Data Tables (Hypothetical)

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂O₂S |

| Molecular Weight | 284.42 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not Determined |

| Boiling Point | Not Determined |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. |

| pKa | Not Determined |

Table 2: Potential Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Nitrobenzenesulfonyl chloride, Diisobutylamine (B89472) | Base (e.g., triethylamine), Dichloromethane, Room Temperature | 4-Nitro-N,N-diisobutylbenzenesulfonamide |

| 2 | 4-Nitro-N,N-diisobutylbenzenesulfonamide | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C), Ethanol, Reflux | This compound |

Table 3: Hypothetical Biological Activity Profile

| Target | Assay Type | Result (e.g., IC₅₀, MIC) |

| Carbonic Anhydrase II | Enzyme Inhibition Assay | Not Determined |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | Not Determined |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Not Determined |

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2S/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14/h5-8,11-12H,9-10,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQNRECRBYIFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N,n Diisobutylbenzenesulfonamide and Its Derivatives

Retrosynthetic Analysis of the 4-Aminobenzenesulfonamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 4-aminobenzenesulfonamide scaffold, two primary disconnections are considered: the bond between the aromatic ring and the sulfur atom (C-S bond) and the bond between the sulfur and the nitrogen atom (S-N bond).

S-N Bond Disconnection: This is the most common and direct approach. The sulfonamide bond is disconnected to reveal a sulfonyl chloride and an amine. In the context of the core unit, this leads to 4-aminobenzenesulfonyl chloride and ammonia (B1221849). This strategy is favorable because the reaction between a sulfonyl chloride and an amine is typically efficient.

C-S Bond Disconnection: This approach involves disconnecting the bond between the benzene (B151609) ring and the sulfur atom. This leads to an aniline (B41778) synthon and a sulfur-containing synthon (e.g., SO2Cl). This route often starts with aniline or a protected form of aniline, which then undergoes an electrophilic substitution reaction, such as chlorosulfonylation, to introduce the sulfonyl chloride group.

The most practical and widely adopted synthetic strategy begins with a readily available substituted benzene derivative, introduces the sulfonyl group, and then forms the sulfonamide. The amino group on the benzene ring requires careful management throughout this process, often necessitating the use of protecting groups.

Preparation of the Core 4-Aminobenzenesulfonamide Unit

The core unit, 4-aminobenzenesulfonamide (commonly known as sulfanilamide), is a crucial intermediate. Its preparation involves well-established synthetic protocols that prioritize efficiency and control over reactive functional groups.

The most prevalent industrial synthesis of 4-aminobenzenesulfonamide begins with acetanilide (B955). This route involves a sequence of electrophilic aromatic substitution and subsequent functional group manipulations.

Chlorosulfonylation of Acetanilide: Acetanilide is treated with chlorosulfonic acid (ClSO₃H). The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions and directing the electrophilic substitution to the para position due to its ortho-, para-directing nature. The steric hindrance of the acetyl group favors the formation of the para isomer, 4-acetamidobenzenesulfonyl chloride.

Amination of the Sulfonyl Chloride: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with aqueous ammonia. The ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group to form the sulfonamide, yielding 4-acetamidobenzenesulfonamide (B121751).

Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, where the 4-acetamidobenzenesulfonamide is heated with dilute hydrochloric acid. google.com Following neutralization, the final product, 4-aminobenzenesulfonamide, precipitates and can be collected. prepchem.com

An alternative, though less common, route starts from 4-nitrobenzenesulfonamide (B188996), which can be reduced to 4-aminobenzenesulfonamide using reagents like iron in the presence of hydrochloric acid. prepchem.com

Protecting groups are essential in the synthesis of the 4-aminobenzenesulfonamide scaffold to ensure selectivity and prevent undesired reactivity of the amino group. organic-chemistry.org The primary amine is a nucleophilic and basic site that can react with acidic reagents like chlorosulfonic acid or be protonated, which would deactivate the ring towards electrophilic substitution. youtube.com

Acetamido Group (CH₃CONH-): As described in the primary synthetic route, the acetyl group is the most common protecting group for this synthesis.

Installation: Aniline is acetylated using acetic anhydride or acetyl chloride.

Properties: It is a robust group that effectively shields the amine and directs the sulfonation to the para position.

Removal: It is readily removed by acid or base-catalyzed hydrolysis. google.com

Other Sulfonamide-Based Protecting Groups: While not typical for the synthesis of the parent sulfanilamide, other sulfonamide groups like p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) are frequently used to protect amines in more complex syntheses. nih.govresearchgate.net These groups are known for their high stability, though their removal can require harsh conditions, such as dissolving metal reduction or strong acids. youtube.com The 4-cyanobenzenesulfonamide group has been explored as an alternative to the Nosyl group, offering cleavage under the action of a thiol and a base. nih.gov

Introduction of the N,N-Diisobutyl Moiety and Related Alkyl/Aryl Substitutions

The final stage in the synthesis of 4-Amino-N,N-diisobutylbenzenesulfonamide involves the formation of the bond between the sulfonamide nitrogen and the two isobutyl groups. This step can be generalized to introduce a wide variety of substituents, allowing for the creation of a diverse library of related compounds.

The most direct method for introducing the N,N-diisobutyl group is the reaction of a suitable 4-aminobenzenesulfonyl precursor with diisobutylamine (B89472).

Reaction with Sulfonyl Chloride: The standard approach involves reacting 4-acetamidobenzenesulfonyl chloride with diisobutylamine. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. This reaction is typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. The acetyl protecting group is then removed via hydrolysis in a subsequent step to yield the final product.

Reductive Amination: While less direct for this specific target, reductive amination is a powerful method for N-alkylation of sulfonamides. acs.org This involves the reaction of a primary sulfonamide with an aldehyde or ketone in the presence of a reducing agent. However, this method is more suited for introducing single alkyl groups rather than two identical ones simultaneously.

Copper-Catalyzed N-Alkylation: Modern cross-coupling methods offer alternative routes. For instance, copper-catalyzed N-alkylation of sulfonamides with alcohols has been developed, proceeding through a "hydrogen borrowing" mechanism. ionike.com This involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine intermediate that is subsequently reduced. ionike.com

The synthetic strategies used to install the diisobutyl group are broadly applicable to a wide range of other amines, enabling the synthesis of diverse libraries of N-substituted 4-aminobenzenesulfonamides for various research applications. The reaction of 4-acetamidobenzenesulfonyl chloride with different primary or secondary amines is a robust method for generating structural diversity.

The table below illustrates the variety of substituents that can be introduced at the sulfonamide nitrogen using this general methodology.

| Amine Reactant | Resulting N-Substituent(s) | Compound Class |

| Diethylamine | N,N-Diethyl | Dialkyl |

| Dibutylamine | N,N-Dibutyl | Dialkyl |

| Pyrrolidine | Pyrrolidin-1-yl | Cycloalkyl |

| Piperidine (B6355638) | Piperidin-1-yl | Cycloalkyl |

| Morpholine | Morpholin-4-yl | Cycloalkyl (Hetero) |

| Aniline | N-Phenyl sigmaaldrich.com | Aryl |

| Benzylamine | N-Benzyl nih.gov | Arylalkyl |

| Methylamine | N-Methyl | Monoalkyl |

This versatility allows chemists to systematically modify the steric and electronic properties of the sulfonamide moiety, which is a common strategy in medicinal chemistry to optimize the biological activity and pharmacokinetic properties of lead compounds. mdpi.com

Derivatization Strategies for the 4-Amino Group

The 4-amino group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule.

Acylation and sulfonylation of the aromatic amine are common strategies to introduce a variety of functional groups.

Acylation: The reaction of the 4-amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base yields N-acylsulfonamides. This functional group is prevalent in many pharmaceutically active compounds as it can act as a bioisostere for carboxylic acids. rsc.org A standard procedure might involve the conversion of a carboxylic acid to its corresponding acid chloride, followed by acylation of the amine. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides provides N-sulfonylated derivatives. The reactivity of sulfonyl chlorides is generally higher than that of sulfonyl fluorides in these reactions. nih.gov A practical method for the sulfonylation of amines involves the use of 4-hydroxybenzenesulfonyl chloride with in situ silylation–desilylation. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Yield |

|---|---|---|---|---|

| This compound | Acetyl chloride | N-Acylsulfonamide | Base (e.g., pyridine), 0-25°C | High |

| This compound | Benzenesulfonyl chloride | N-Sulfonylsulfonamide | Acetonitrile, reflux, 1 hour | Quantitative nih.gov |

| This compound | Propionic anhydride | N-Propionylsulfonamide | Catalytic 4-dimethylaminopyridine (DMAP) | Good |

Formation of Schiff Bases and Subsequent Reductions

The condensation of the primary aromatic amine with aldehydes or ketones results in the formation of Schiff bases, also known as imines. scitecresearch.comwikipedia.org These reactions are typically carried out by stirring the reactants in a suitable solvent, such as methanol, at room temperature. wikipedia.org The resulting Schiff bases can be subsequently reduced to form stable secondary amines. nih.gov A common reducing agent for this transformation is sodium borohydride (NaBH₄). nih.gov

Table 2: Schiff Base Formation and Reduction

| Amine Reactant | Carbonyl Reactant | Intermediate Product | Reducing Agent | Final Product |

|---|---|---|---|---|

| This compound | Aromatic aldehyde | Schiff Base | NaBH₄ | Secondary Amine nih.gov |

| 4-(2-aminoethyl)benzenesulfonamide | Aromatic aldehydes | Schiff Base Derivatives | NaBH₄ | Secondary Amine Derivatives nih.gov |

| 4,4'-oxydianiline | o-vanillin | Schiff Base | Not Applicable | Imine wikipedia.org |

Azo Coupling Reactions for Extended Conjugated Systems

Azo coupling involves the reaction of a diazonium salt with an activated aromatic compound to form an azo compound. wikipedia.org The 4-amino group of this compound can be diazotized and then coupled with various aromatic or heteroaromatic moieties to create extended conjugated systems. These azo compounds are often colored and have applications as dyes. wikipedia.org The reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile. wikipedia.org The pH of the reaction medium is a critical factor, with amino groups being stronger activators at acidic pH and phenolic groups being stronger at alkaline pH. libretexts.org

A general procedure involves the diazotization of the aromatic amine with sodium nitrite in an acidic medium, followed by coupling with a suitable partner. nih.gov

The 4-amino group can also serve as a nucleophile in reactions to form various heterocyclic rings. For instance, reaction with appropriate precursors can lead to the formation of five-membered heterocycles like pyrroles or thiadiazoles, which are common motifs in antibacterial drugs. nih.gov Four-membered nitrogen-containing heterocycles, such as β-lactams and azetidines, are also valuable synthetic targets due to their biological activities. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of the desired products. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. For instance, in the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides, refluxing in acetonitrile for one hour with equimolar quantities of reactants leads to quantitative yields. nih.gov The use of microwave irradiation has been shown to accelerate the synthesis of Schiff bases, with reactions completing in as little as one minute. scitecresearch.com

Advanced Synthetic Techniques Applicable to Sulfonamide Scaffolds

Modern synthetic chemistry offers several advanced techniques for the synthesis of sulfonamides. These methods often provide milder reaction conditions, broader substrate scope, and improved efficiency over traditional methods.

C-N Cross-Coupling Reactions: Transition-metal-catalyzed C-N cross-coupling reactions are a powerful tool for the formation of the sulfonamide bond. However, the reduced nucleophilicity of sulfonamides compared to alkylamines can be a challenge. thieme-connect.com

Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable and safe source of sulfur dioxide for the synthesis of sulfonyl-containing compounds. thieme-connect.com

Photoredox and Copper Catalysis: A synergetic approach using photoredox and copper catalysis allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild conditions, even with electron-deficient amines. acs.org

One-Pot Syntheses: One-pot procedures, such as the synthesis of sulfonamides from thiols and amines, offer increased efficiency by avoiding the isolation of intermediates. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. organic-chemistry.orgresearchgate.net The application of microwave irradiation in sulfonamide synthesis facilitates rapid and efficient heating of the reaction mixture, which can significantly enhance reaction rates. tandfonline.combiotage.co.jp

A common pathway for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of this compound, this would typically involve the reaction of 4-aminobenzenesulfonyl chloride with diisobutylamine. Microwave irradiation can be effectively applied to this condensation step.

Research into microwave-assisted synthesis of various sulfonamides has demonstrated its superiority over traditional methods. For instance, one approach involves the direct synthesis from sulfonic acids or their sodium salts, bypassing the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com In a two-step microwave protocol, a sulfonic acid can be activated with 2,4,6-trichloro- organic-chemistry.orgbiotage.co.jpresearchgate.net-triazine (TCT) and then reacted with an amine. organic-chemistry.org This method has shown broad applicability with various amines and sulfonic acids, achieving high yields in a matter of minutes. organic-chemistry.orgresearchgate.net

Another efficient microwave-assisted method involves the copper-catalyzed reaction of sodium sulfinates with amines in an aqueous medium. tandfonline.com This protocol omits the need for oxidants and bases, and the use of microwave heating dramatically reduces the reaction time to 10-15 minutes, affording excellent yields of the corresponding sulfonamides. tandfonline.com The rapid and controlled heating provided by microwaves minimizes the formation of by-products that can occur with prolonged heating. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours to overnight | 5-30 minutes | organic-chemistry.orgtandfonline.combiotage.co.jp |

| Yield | Often moderate to good | Good to excellent (often >90%) | tandfonline.comscribd.com |

| Energy Input | Bulk heating, less efficient | Direct, efficient heating of polar molecules | tandfonline.com |

| By-product Formation | Higher potential due to prolonged heating | Minimized due to short reaction times | researchgate.net |

Solid-Phase Organic Synthesis Approaches

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for simplifying product purification. wikipedia.orgyoutube.com In this methodology, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing and filtration, streamlining the synthetic process. youtube.com This technique is well-established for peptide synthesis and has been extended to the synthesis of small molecules, including sulfonamides. wikipedia.orgnih.gov

For the synthesis of this compound derivatives, a solid-phase approach would typically begin by anchoring a suitable building block to the resin. For example, a protected 4-aminobenzenesulfonyl chloride could be attached to a resin-bound amine, or alternatively, a resin-bound sulfonyl chloride could be reacted with various amines, including diisobutylamine.

The key components of a solid-phase synthesis strategy include:

Solid Support (Resin): Polystyrene-based resins, such as Wang or Rink amide resins, are commonly used. Polyethylene glycol (PEG)-based supports like ChemMatrix or PEGA are also employed, offering different swelling properties and compatibility with various solvents. springernature.com

Linker: A chemical moiety that connects the initial molecule to the solid support and can be cleaved at the end of the synthesis to release the final product. lsu.edu The choice of linker determines the cleavage conditions (e.g., acid-labile linkers are cleaved with acids like trifluoroacetic acid).

Protecting Groups: Temporary chemical modifications on reactive functional groups to prevent unwanted side reactions. These are removed at specific steps to allow the desired reaction to proceed. wikipedia.org

The synthesis of a library of sulfonamide derivatives can be achieved by reacting a resin-bound sulfonyl chloride with a diverse set of amines. nih.gov After the coupling reaction, the resin is thoroughly washed to remove excess amine and any soluble by-products. The final step involves cleavage of the sulfonamide from the resin, yielding the purified product. This high-throughput approach is highly amenable to automation. lsu.edu

Table 2: General Steps in Solid-Phase Sulfonamide Synthesis

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| 1. Resin Functionalization | Attachment of a linker or the first building block to the solid support. | Choice of resin and linker compatibility with reaction conditions. | lsu.edu |

| 2. Sulfonamide Formation | Coupling of the resin-bound intermediate with the desired amine (e.g., diisobutylamine) or sulfonyl chloride. | Use of excess reagents to drive the reaction to completion. | wikipedia.orgnih.gov |

| 3. Washing/Purification | Removal of excess reagents and soluble by-products by filtration and washing of the resin. | Selection of appropriate wash solvents to remove impurities without affecting the resin-bound product. | youtube.com |

| 4. Cleavage | Release of the final sulfonamide product from the solid support. | Cleavage conditions must be chosen based on the linker's stability and should not degrade the product. | lsu.edu |

In Vitro Biological Evaluation and Enzyme Inhibition Studies

Inhibition of Dipeptidyl Peptidase IV (DPP IV)

Research detailing the inhibitory effects of 4-Amino-N,N-diisobutylbenzenesulfonamide on Dipeptidyl Peptidase IV (DPP IV) is not available in the public domain. While the broader class of sulfonamides has been investigated for various biological activities, specific studies on this particular compound's interaction with DPP IV have not been identified.

There is no available data concerning the assessment of the inhibitory potency, such as IC₅₀ or Kᵢ values, of this compound against the DPP IV enzyme.

Information regarding the substrate specificity and the molecular interactions between this compound and the active site of the DPP IV enzyme has not been reported in published research.

Glyoxalase I (Glx-I) Inhibition

Specific studies evaluating the inhibitory activity of this compound against the Glyoxalase I (Glx-I) enzyme are not present in the available scientific literature. Although various benzenesulfonamide (B165840) derivatives have been explored as potential Glx-I inhibitors, data for the diisobutyl-substituted compound is absent.

No published data was found detailing the in vitro inhibitory activity of this compound against human Glyoxalase I.

Broad Spectrum Enzyme Assays and Biological Screenings

Screening results and broader enzyme assays specifically for this compound are not documented in accessible scientific records.

There is no scientific literature available that reports on the investigation of this compound as an inhibitor of the enzyme tyrosinase.

Alpha-Glucosidase Inhibitory Activity

No specific studies detailing the alpha-glucosidase inhibitory activity of this compound were found in the public domain.

Alpha-glucosidase inhibitors are substances that interfere with the action of alpha-glucosidase enzymes, which are located in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates, such as starch and sucrose, into simpler sugars like glucose, which can then be absorbed into the bloodstream. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a more gradual rise in blood glucose levels after a meal.

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. In vitro assays for alpha-glucosidase inhibition commonly involve incubating the enzyme with its substrate (such as p-nitrophenyl-α-D-glucopyranoside, which releases a colored product upon cleavage) in the presence of varying concentrations of the test compound. The rate of product formation is then measured spectrophotometrically to determine the extent of inhibition.

Cytochrome P450 Enzyme Interaction Studies (Inhibition/Induction)

There is no publicly available data on the interaction of this compound with cytochrome P450 (CYP450) enzymes.

The cytochrome P450 family of enzymes, primarily found in the liver, plays a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds. doi.org Interactions with the CYP450 system, specifically inhibition or induction of these enzymes, are a critical aspect of drug development as they can lead to significant drug-drug interactions. doi.org

Inhibition: When a compound inhibits a specific CYP450 enzyme, it can decrease the metabolism of other drugs that are substrates for that enzyme. This can lead to increased plasma concentrations of the co-administered drug, potentially causing toxicity.

Induction: Conversely, an inducer can increase the production of a CYP450 enzyme, leading to faster metabolism of substrate drugs. This can result in reduced efficacy of the co-administered drug.

In vitro studies to assess these interactions typically utilize human liver microsomes, which are rich in CYP450 enzymes. To test for inhibition, a probe substrate for a specific CYP450 isozyme is incubated with the microsomes and the test compound. The formation of the metabolite is then measured, often by mass spectrometry, and compared to a control without the inhibitor. The IC50 value is then determined. For induction studies, human hepatocytes are treated with the test compound, and the subsequent increase in enzyme expression or activity is measured.

Antimicrobial Activity against Bacterial and Fungal Strains

No research detailing the antimicrobial activity of this compound against specific bacterial or fungal strains has been published.

The evaluation of a compound's antimicrobial properties is a fundamental step in the discovery of new anti-infective agents. These studies are typically conducted in vitro to determine the compound's ability to inhibit the growth of or kill various pathogenic microorganisms.

The most common method to quantify antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is often determined using a broth microdilution method, where a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound.

Antioxidant Properties and Radical Scavenging Activity

There is no available scientific literature on the antioxidant properties or radical scavenging activity of this compound.

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The ability of a compound to act as an antioxidant is often assessed through its capacity to scavenge these free radicals.

A widely used in vitro method for evaluating radical scavenging activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration, which is measured spectrophotometrically, is indicative of the scavenging potential of the test compound. The results are often expressed as an IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Structure Activity Relationship Sar Elucidation and Quantitative Structure Activity Relationships Qsar

Impact of the 4-Amino Substituent on Biological Activity

The 4-amino group on the benzenesulfonamide (B165840) scaffold is a critical determinant of biological activity and a common starting point for chemical modification. In many biologically active sulfonamides, this primary amino group serves as an anchor for attaching various moieties, a strategy often referred to as the "tail approach". researchgate.netacs.org The nature of these "tail" extensions, including the spacers used and the presence of polar groups, can significantly influence the inhibitory potency and selectivity of the resulting compounds against different biological targets, such as carbonic anhydrase (CA) isoforms. researchgate.netacs.org

For instance, converting the 4-amino group into a diazobenzene linkage to attach cyclic or aliphatic amines has been shown to produce compounds with significantly higher binding affinities toward certain CA isoforms compared to other derivatives. researchgate.netacs.org The 4-amino position allows for the introduction of diverse chemical functionalities that can explore different regions of a target's binding site. This strategic modification can lead to enhanced interactions and improved selectivity for the desired biological target over others. researchgate.netacs.org

Role of the N,N-Diisobutyl Group in Ligand-Target Interactions

The N,N-disubstituted moiety of a sulfonamide plays a crucial role in defining its interaction with biological targets. The size, shape, and hydrophobicity of the N-alkyl groups can dictate the compound's binding affinity and selectivity. While direct studies on the N,N-diisobutyl group are limited, research on related N-alkyl arylsulphonamides provides valuable insights into the steric effects of such groups. nih.gov

Bulky alkyl groups, particularly those branched at the α- or β-carbon like the isobutyl group [CH₂CH(CH₃)₂], introduce significant steric hindrance. nih.gov This steric bulk can prevent certain conformations or interactions while favoring others. In the context of ligand-target interactions, the N,N-diisobutyl groups can:

Influence Binding Selectivity: By occupying specific hydrophobic pockets within a receptor or enzyme active site. If a binding site has a suitably shaped hydrophobic region, the bulky diisobutyl groups can fit snugly, leading to high-affinity binding. Conversely, they may prevent the molecule from binding to other sites that cannot accommodate their size, thereby increasing selectivity.

Dictate Molecular Conformation: The steric demand of the diisobutyl groups influences the rotational freedom around the sulfur-nitrogen bond, potentially locking the molecule into a more rigid, biologically active conformation.

Studies on chemical reactions of N-alkyl arylsulphonamides have shown that when the N-alkyl group is large, such as isobutyl, it can sterically prevent certain intramolecular reactions (like cyclization) and promote others. nih.gov This principle translates to receptor binding, where the steric profile of the N,N-diisobutyl group is a key factor in determining the productive binding modes available to the molecule.

Influence of Substitutions on the Benzenesulfonamide Core on Inhibitory Potency and Selectivity

Modifications to the benzenesulfonamide aromatic core are a powerful tool for fine-tuning the electronic properties, binding interactions, and ultimately, the inhibitory potency and selectivity of the compound. Even minor changes to the ring can lead to significant differences in biological activity. nih.gov

A study on aromatic sulfonamides designed as human carbonic anhydrase (hCA) inhibitors demonstrated this principle clearly. Two inhibitors, differing only by the presence of a single 3-fluoro substituent on the 4-amino-benzenesulfonamide scaffold, exhibited quite different inhibition profiles against a panel of hCA isoforms. nih.gov This difference was rationalized by X-ray crystallography, which showed that the substituent altered the conformation and specific interactions of the inhibitor's "tail" region within the enzyme's active site. nih.gov

Substituents on the benzene (B151609) ring can influence activity through several mechanisms:

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) alter the acidity of the sulfonamide NH proton (in primary or secondary sulfonamides), which is often crucial for binding to metalloenzymes. They can also affect the charge distribution across the aromatic ring, influencing π-π stacking or other non-covalent interactions with the target.

Steric Effects: The size and position of substituents can directly impact how the inhibitor fits into the binding site, either by creating favorable van der Waals contacts or by causing steric clashes that prevent optimal binding.

The following table summarizes the impact of different substitution patterns on the activity of benzenesulfonamide-based inhibitors.

| Substitution Position | Type of Substituent | Observed Effect on Biological Activity | Reference |

| 4-Position (Amino Group) | Derivatization with "tail" moieties | Strongly influences potency and selectivity by forming new interactions in the active site. | researchgate.net, acs.org |

| 3-Position | Fluoro group | Alters inhibition profile and selectivity against different enzyme isoforms. | nih.gov |

| Para-Position (general) | Various groups | The nature of the para substituent significantly influences inhibition potency. | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a drug molecule is paramount to its biological activity, as it must adopt a specific orientation to bind effectively to its target. For benzenesulfonamides, conformational analysis reveals key structural features that correlate with their function. chemijournal.comnih.gov

High-resolution techniques like rotational spectroscopy have been used to determine the preferred conformations of benzenesulfonamide and its simple derivatives in an isolated, gas-phase environment. chemijournal.com These studies show that the sulfonamide group's orientation relative to the benzene ring is a defining characteristic. In many cases, the amino group of the sulfonamide lies perpendicular to the benzene plane. chemijournal.com

However, the conformation observed in isolation may differ from the "bioactive conformation" adopted when the molecule binds to its protein target. chemijournal.com Within the constrained environment of a receptor's binding site, the molecule may be forced to adopt a higher-energy conformation to maximize favorable interactions. chemijournal.com

Molecular dynamics (MD) simulations and X-ray crystallography provide powerful insights into these bioactive conformations. nih.govnih.gov For example, analysis of two closely related sulfonamide inhibitors revealed that while their core benzenesulfonamide portions were superimposable when bound, the flexible "tail" portions adopted highly different conformations within the hCA II active site. nih.gov This conformational variability was directly linked to their different inhibition profiles, as it allowed for specific interactions with amino acid residues unique to certain isoforms. nih.gov MD simulations further show that an inhibitor's sulfonamide group maintains key interactions with the catalytic metal ion (e.g., Zn²⁺) and surrounding residues throughout the simulation, highlighting the stability of the bound conformation. nih.gov

A key difference between the sulfonamide bond and the more common amide (peptide) bond is its increased flexibility. The rotation barriers around the sulfur-nitrogen (S-N) bond are distinctly lower than those of a peptide bond, and the nitrogen atom tends to have a more pyramidal geometry. psu.edu This inherent flexibility allows sulfonamide-containing molecules to adapt their shape to fit various binding sites.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. psu.edunih.gov For sulfonamide derivatives, QSAR is a valuable tool for understanding which physicochemical properties are key drivers of activity and for predicting the potency of new, unsynthesized compounds. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. nih.gov A vast number of descriptors can be calculated, categorized generally as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Describe atomic connectivity (e.g., branching indices, Kier shape indices).

Geometrical (3D): Depend on the 3D coordinates of the atoms (e.g., van der Waals volume, solvent-accessible surface area).

Physicochemical: Represent properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

Quantum Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.gov

The selection of the most relevant descriptors from this large pool is a critical step to avoid overfitting and to create a meaningful and interpretable model. researchgate.net The table below lists examples of molecular descriptors that have been successfully used in QSAR studies of sulfonamide derivatives. nih.govmdpi.comresearchgate.net

| Descriptor Category | Specific Descriptor Examples | Property Represented |

| Physicochemical | logP (Octanol-water partition coefficient) | Lipophilicity/Hydrophobicity |

| Geometrical | van der Waals Volume | Molecular size and bulk |

| Quantum Chemical | Electronegativity, Electrophilicity (ω) | Tendency to attract electrons |

| Quantum Chemical | SCF (Self-Consistent Field) Energy | Molecular stability |

| Topological/3D | RDF (Radial Distribution Function) descriptors | 3D arrangement of atoms |

| Physicochemical | Molar Refractivity | Molar polarizability and volume |

Once relevant descriptors are selected, a mathematical model is constructed to link them to the biological activity (e.g., IC₅₀ or Kᵢ values, often expressed in logarithmic form like pIC₅₀). Several algorithms can be used for this purpose, with Multiple Linear Regression (MLR) being one of the most common. nih.gov More advanced machine learning methods like Artificial Neural Networks (ANN), Support Vector Machines (SVR), and Random Forest (RF) are also employed. researchgate.net

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, it must undergo rigorous validation. Key statistical metrics used for validation include:

Coefficient of Determination (R²): A measure of how well the model fits the training data. An R² value greater than 0.6 is generally considered acceptable. researchgate.net

Leave-One-Out Cross-Validated R² (Q² or R²cv): A measure of the model's internal predictive ability. The model is rebuilt multiple times, each time leaving one compound out and predicting its activity.

External Validation (R²pred): The model's ability to predict the activity of an external test set of compounds that were not used in model construction. This is the most crucial test of a model's real-world predictive power.

Other Statistical Parameters: F-statistic (Fischer's value) indicates the statistical significance of the model, while the standard error of the estimate (s) reflects the precision of the predictions. researchgate.net

A robust QSAR model should have a high R², Q², and R²pred, and the difference between R² and Q² should not be large (e.g., < 0.3) to avoid indicating an over-fitted model. researchgate.net

Prediction of Activity for Novel Derivatives of 4-Amino-N,N-diisobutylbenzenesulfonamide

The prediction of biological activity for novel derivatives of a lead compound, such as this compound, is a cornerstone of modern drug discovery and development. This process relies heavily on the elucidation of Structure-Activity Relationships (SAR) and the application of Quantitative Structure-Activity Relationship (QSAR) modeling. While specific SAR and QSAR studies for this compound are not extensively available in public literature, the well-established principles governing benzenesulfonamide derivatives in general provide a robust framework for predicting the activity of its novel analogs.

The core principle of these predictive methods is that the biological activity of a compound is directly related to its molecular structure. By systematically modifying the structure of this compound and observing the corresponding changes in biological effect, researchers can deduce which molecular features are crucial for its activity.

Structure-Activity Relationship (SAR) Elucidation

SAR studies involve the synthesis of a series of derivatives of the lead compound and the evaluation of their biological activity. For this compound, key areas for modification would include:

The Sulfonamide Linkage (-SO₂NH₂): This group is often critical for the activity of sulfonamide-based drugs. Modifications here, such as N-alkylation or N-arylation, can significantly impact binding to target enzymes.

The Aminophenyl Group (-C₆H₄NH₂): The position and nature of substituents on the benzene ring can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

The Diisobutylamino Group (-N(CH₂CH(CH₃)₂)₂): Alterations to the alkyl chains on the nitrogen atom can modulate the compound's solubility, membrane permeability, and steric bulk, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

By analyzing the activity data from a library of such derivatives, a qualitative understanding of the SAR can be established. For instance, it might be found that increasing the chain length of the N-alkyl groups enhances activity up to a certain point, after which steric hindrance becomes a limiting factor.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models take the principles of SAR a step further by establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models are powerful predictive tools for designing novel derivatives with potentially enhanced activity.

A typical QSAR study involves the following steps:

Data Collection: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (which describe the connectivity of atoms in the molecule)

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby saving time and resources.

For example, a hypothetical QSAR model for a series of this compound derivatives might take the form of an equation like:

pIC₅₀ = c₀ + c₁ * logP + c₂ * MW + c₃ * HD

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient (a measure of hydrophobicity), MW is the molecular weight, and HD is the number of hydrogen bond donors. The coefficients (c₀, c₁, c₂, c₃) are determined by the statistical analysis and indicate the relative importance of each descriptor.

The following interactive table presents hypothetical data for a series of this compound derivatives, illustrating the kind of data used to build a QSAR model.

| Compound | R1 Group | R2 Group | logP | Molecular Weight | Hydrogen Bond Donors | pIC₅₀ |

| 1 | H | isobutyl | 3.2 | 298.45 | 1 | 6.5 |

| 2 | CH₃ | isobutyl | 3.5 | 312.48 | 1 | 6.8 |

| 3 | Cl | isobutyl | 3.9 | 332.89 | 1 | 7.1 |

| 4 | H | n-butyl | 3.1 | 298.45 | 1 | 6.4 |

| 5 | H | propyl | 2.8 | 270.40 | 1 | 6.2 |

By analyzing such data, researchers can predict that, for instance, adding an electron-withdrawing group like chlorine at the R1 position and maintaining the isobutyl group at the R2 position is likely to increase the biological activity. These predictive models are invaluable for guiding the design of more potent and selective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

No publicly available research data was found for this subsection.

Identification of Preferred Binding Poses and Orientations

No publicly available research data was found for this subsection.

Analysis of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)

No publicly available research data was found for this subsection.

Comparison with Experimental Binding Data

No publicly available research data was found for this subsection.

Molecular Dynamics (MD) Simulations

No publicly available research data was found for this subsection.

Assessment of Ligand Stability within the Active Site

No publicly available research data was found for this subsection.

Conformational Changes in Ligand and Target Upon Binding

No publicly available research data was found for this subsection.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical databases. acs.orgnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

The pharmacophoric features of 4-Amino-N,N-diisobutylbenzenesulfonamide and related sulfonamides that inhibit carbonic anhydrase can be derived from the crystal structures of CA-inhibitor complexes. nih.govacs.org The key pharmacophoric features for a typical sulfonamide inhibitor of carbonic anhydrase are:

A Zinc-Binding Group (ZBG): The deprotonated sulfonamide nitrogen atom is the primary feature, which directly coordinates with the catalytic zinc ion in the active site of carbonic anhydrase. mdpi.com

Aromatic Ring: The benzene (B151609) ring of the benzenesulfonamide (B165840) scaffold provides a hydrophobic core that interacts with nonpolar residues in the active site.

Hydrogen Bond Acceptor/Donor: The sulfonyl oxygens can act as hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site. acs.org

A generalized pharmacophore model for sulfonamide-based carbonic anhydrase inhibitors, applicable to this compound, would include these essential features with defined spatial relationships.

Table 1: Common Pharmacophoric Features of Sulfonamide Carbonic Anhydrase Inhibitors

| Feature | Description | Role in Binding |

|---|---|---|

| Zinc-Binding Group | Deprotonated sulfonamide nitrogen | Coordination to the active site Zn2+ ion |

| Aromatic Ring | Phenyl group | Hydrophobic interactions with active site residues |

| Hydrogen Bond Acceptor | Sulfonyl oxygens | Hydrogen bonding with active site residues |

| Hydrogen Bond Donor | 4-amino group | Hydrogen bonding with active site residues |

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound databases, such as ZINC or ChEMBL, to identify novel molecules that possess the desired pharmacophoric features. nih.gov This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally. rsc.orgrsc.org

The virtual screening workflow typically involves several steps:

Database Preparation: The compound database is filtered to include drug-like molecules that adhere to criteria such as Lipinski's rule of five.

Pharmacophore-Based Screening: The database is searched for molecules that match the 3D arrangement of the pharmacophore features.

Molecular Docking: The hits from the pharmacophore screen are then docked into the active site of the target protein (e.g., carbonic anhydrase II) to predict their binding mode and estimate their binding affinity.

ADMET Prediction: The remaining candidates are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their potential as drug candidates. rsc.org

This hierarchical virtual screening approach has been successfully applied to discover novel carbonic anhydrase inhibitors with diverse chemical scaffolds. rsc.orgunipi.it While specific results for a this compound-based pharmacophore are not available, this methodology represents a viable strategy for identifying new lead compounds.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules. acs.orgnih.govedu.krdresearchgate.net

DFT calculations can be employed to determine a range of electronic properties for this compound that are crucial for its biological activity. These properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO and LUMO energies are indicative of the molecule's electron-donating and electron-accepting abilities, respectively. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for predicting non-covalent interactions with the biological target.

Atomic Charges: Calculation of atomic charges provides a quantitative measure of the electron distribution and can be used to parameterize molecular mechanics force fields for molecular dynamics simulations.

Table 2: Representative Calculated Electronic Properties for a Sulfonamide Inhibitor

| Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: These are representative values for a generic sulfonamide and would need to be specifically calculated for this compound.

To gain a quantitative understanding of the binding affinity between this compound and its target, such as carbonic anhydrase, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be utilized. cnr.itnih.govresearchgate.netnih.gov These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models.

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

where:

ΔE_MM is the change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.

ΔG_solv is the change in solvation free energy, which is further divided into polar and nonpolar contributions.

TΔS is the change in conformational entropy upon binding.

MM/GBSA and MM/PBSA analyses, often performed on trajectories from molecular dynamics simulations, provide valuable insights into the key residues and energetic contributions driving the ligand-target interaction. acs.org For sulfonamide inhibitors of carbonic anhydrase, these calculations can quantify the favorable contributions from the coordination to the zinc ion and the hydrophobic interactions of the tail groups, as well as any unfavorable desolvation penalties. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Target Identification and Validation Methodologies for 4 Amino N,n Diisobutylbenzenesulfonamide Analogs

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful strategy to identify the direct binding partners of a small molecule from the entire complement of proteins in a cell or tissue. This "target deconvolution" process relies on a chemically modified version of the compound, known as a chemical probe, to isolate its interacting proteins for subsequent identification by mass spectrometry.

The foundation of affinity-based proteomics is the rational design of a chemical probe. A successful probe retains the core pharmacophore of the parent molecule—in this case, the 4-aminobenzenesulfonamide scaffold—to ensure it binds to the same protein targets. This core is then appended with two key functionalities: a reactive group for covalent cross-linking and a reporter tag for enrichment.

The design of a chemical probe involves three essential components:

Binding Group: The small molecule of interest, which provides specificity for the target protein(s). For this class of compounds, this would be a 4-substituted benzenesulfonamide (B165840) analog.

Reporter Tag: A functional handle, such as biotin, that allows for the selective enrichment of the probe-protein complexes from a cell lysate using affinity chromatography (e.g., streptavidin beads).

Reactive Group: A moiety that can be activated to form a stable, covalent bond with the target protein upon binding. Photo-reactive groups, such as benzophenones or diazirines, are commonly used as they can be precisely activated by UV light, minimizing non-specific cross-linking. acs.orgnih.gov

The synthesis of such a probe starts with the parent benzenesulfonamide structure, which is chemically modified to incorporate a linker arm attached to the reporter tag and reactive group. mq.edu.au Care must be taken to ensure the attachment point of the linker does not disrupt the key interactions between the binding group and its target. For benzenesulfonamide analogs targeting enzymes like carbonic anhydrases, the sulfonamide group is crucial for binding and should not be modified. nih.gov

Table 1: Components of a Hypothetical Photo-Reactive Chemical Probe for 4-Aminobenzenesulfonamide Analogs

| Component | Example Moiety | Function | Rationale |

|---|---|---|---|

| Binding Group | 4-Amino-N,N-diisobutylbenzenesulfonamide Scaffold | Provides binding affinity and selectivity for the target protein(s). | This is the core structure responsible for the biological activity that needs to be investigated. |

| Reactive Group | Benzophenone | Forms a covalent bond with the target protein upon UV light activation. acs.org | Creates a stable link between the probe and target, allowing for stringent purification steps. |

| Reporter Tag | Biotin | Enables affinity purification of probe-protein complexes using streptavidin-coated beads. | Provides a highly specific and strong interaction for isolating targets from complex mixtures. |

| Linker | Polyethylene glycol (PEG) chain | Connects the binding group to the other components without interfering with target binding. | Provides spatial separation and flexibility, minimizing steric hindrance. |

Once a chemical probe is synthesized, it is used to isolate its binding partners from a cell lysate. The general workflow involves incubating the probe with the lysate, activating the reactive group (e.g., with UV light) to cross-link the probe to its targets, and then enriching the covalently bound proteins using the reporter tag. mq.edu.au The enriched proteins are then digested into smaller peptides, typically with the enzyme trypsin, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This technique can identify both high-affinity primary targets and lower-affinity "off-target" proteins. nih.gov Benzenesulfonamides are a well-known class of inhibitors for zinc-containing metalloenzymes called carbonic anhydrases (CAs). nih.govnih.gov In a hypothetical experiment using a probe based on a 4-aminobenzenesulfonamide analog, various CA isoforms would be expected to be identified with high confidence and enrichment, confirming them as primary targets. acs.org

Table 2: Hypothetical Protein Hits Identified by Affinity Purification and Mass Spectrometry

| Identified Protein | Protein Class | Fold Enrichment (Probe vs. Control) | Interpretation |

|---|---|---|---|

| Carbonic Anhydrase II | Metalloenzyme | >50 | High-confidence primary target. |

| Carbonic Anhydrase IX | Metalloenzyme | >45 | High-confidence primary target. |

| Carbonic Anhydrase I | Metalloenzyme | 25 | Likely primary target with lower affinity or abundance. |

| Cyclin-dependent kinase 2 | Kinase | 5 | Potential off-target, requires further validation. |

| Heat shock protein 90 | Chaperone | 2 | Likely non-specific binder, common in affinity purification experiments. |

Cell-Based Target Validation Techniques (in vitro context)

Following the identification of potential targets via proteomics, it is essential to validate these interactions within an intact cellular environment. Cell-based assays confirm that the compound engages the target under physiological conditions and that this engagement leads to a measurable biological consequence.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming direct drug-target engagement in living cells or cell lysates. nih.gov The principle of CETSA is that the binding of a ligand, such as a 4-aminobenzenesulfonamide analog, stabilizes its target protein, making it more resistant to heat-induced denaturation. nih.gov

In a typical CETSA experiment, intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified, often by Western blot or mass spectrometry. A positive target engagement is indicated by a "thermal shift" (ΔTm), where the melting curve of the target protein is shifted to higher temperatures in the presence of the compound. springernature.comresearchgate.net This label-free method provides direct evidence of target binding in a native cellular context. youtube.com

Table 3: Example CETSA Data Validating Engagement of Carbonic Anhydrase IX

| Condition | Target Protein | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Conclusion |

|---|---|---|---|---|

| Vehicle (DMSO) | Carbonic Anhydrase IX | 58.2 °C | N/A | The positive thermal shift confirms direct binding of the analog to Carbonic Anhydrase IX in intact cells. |

| 10 µM Benzenesulfonamide Analog | Carbonic Anhydrase IX | 62.7 °C | +4.5 °C | |

| Vehicle (DMSO) | Control Protein (GAPDH) | 65.1 °C | N/A | No thermal shift for the control protein indicates specificity of the interaction. |

| 10 µM Benzenesulfonamide Analog | Control Protein (GAPDH) | 65.0 °C | -0.1 °C |

Target engagement should result in a functional consequence that perturbs cellular signaling pathways. One way to monitor these perturbations is by measuring changes in gene expression. frontiersin.org If a benzenesulfonamide analog inhibits a target protein, the expression of genes that are regulated by that protein's activity is expected to change. These changes can be quantified using techniques like quantitative polymerase chain reaction (qPCR) for specific genes or microarray/RNA-sequencing for a global view. nih.gov

For example, Carbonic Anhydrase IX is a target in cancer therapy that is induced by hypoxia and helps regulate intracellular pH. Its activity is linked to the transcription factor HIF-1α. Inhibition of CA IX would be expected to alter the expression of HIF-1α target genes. Observing these specific gene expression changes following treatment with a 4-aminobenzenesulfonamide analog provides strong evidence that the compound is engaging its target and modulating its downstream pathway. researchgate.net

Table 4: Hypothetical qPCR Results of Pathway-Relevant Genes After Treatment

| Gene | Pathway | Fold Change in Expression (Drug vs. Vehicle) | Interpretation |

|---|---|---|---|

| VEGFA | HIF-1α Signaling | -2.8 | Downregulation is consistent with inhibition of the CA IX/HIF-1α pathway. |

| SLC2A1 (GLUT1) | HIF-1α Signaling | -2.5 | Downregulation is consistent with inhibition of the CA IX/HIF-1α pathway. |

| CA9 | HIF-1α Signaling | -3.1 | Downregulation of the target gene itself can occur via feedback mechanisms. |

| ACTB (β-actin) | Housekeeping Gene | 1.0 | No change in the housekeeping gene indicates the observed effects are not due to general toxicity. |

The definitive method for validating that a compound's therapeutic effect is mediated through a specific target is to remove the target protein from the cell using genetic tools like RNA interference (RNAi) or CRISPR-Cas9. biocompare.combiocompare.com

RNAi uses small interfering RNAs (siRNAs) to target a specific messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the target protein (knockdown). nih.gov

CRISPR-Cas9 is a genome-editing tool that can be used to introduce mutations into a gene, completely preventing the production of a functional protein (knockout). nih.gov

The validation hypothesis is straightforward: if the target protein is the true mediator of the drug's action, then cells lacking that protein should become resistant to the drug. nih.gov For instance, if a 4-aminobenzenesulfonamide analog is shown to inhibit the proliferation of a cancer cell line, and that effect is mediated by the inhibition of Carbonic Anhydrase IX, then cells in which the CA9 gene has been knocked out should be significantly less sensitive to the compound. horizondiscovery.com

Table 5: Validation of CA IX as a Target Using CRISPR-Cas9 Knockout

| Cell Line | Treatment | Relative Cell Viability | Conclusion |

|---|---|---|---|

| Wild-Type | Vehicle (DMSO) | 100% | The resistance of CA IX knockout cells to the benzenesulfonamide analog strongly validates CA IX as the functional target responsible for the compound's anti-proliferative effect. |

| Wild-Type | 10 µM Benzenesulfonamide Analog | 45% | |

| CA IX Knockout | Vehicle (DMSO) | 100% | |

| CA IX Knockout | 10 µM Benzenesulfonamide Analog | 92% |

Biophysical Characterization of Ligand-Target Binding

Biophysical methods are essential for quantifying the direct interaction between a ligand, such as an analog of this compound, and its protein target. These techniques provide detailed information on the affinity, kinetics, and thermodynamics of binding, which are critical for validating a target and understanding the mechanism of action.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular binding event. nih.gov This method allows for the determination of key thermodynamic parameters of the interaction in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). khanacademy.orgtainstruments.com From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. khanacademy.org

The process involves titrating the ligand (e.g., a this compound analog) into a sample cell containing the target protein. khanacademy.org As binding occurs, heat is either released (exothermic) or absorbed (endothermic), and this change is measured by the instrument relative to a reference cell. khanacademy.org

In studies of related sulfonamide compounds, ITC has been instrumental in elucidating structure-activity relationships. For instance, research on the binding of para-substituted tetrafluorobenzenesulfonamides to various carbonic anhydrase (CA) isoforms demonstrated how fluorination of the benzene (B151609) ring enhances binding affinities. electronicsandbooks.com ITC measurements revealed that the binding was predominantly enthalpy-driven. electronicsandbooks.com Similarly, a study on sulfonamide analogues binding to FK506-binding proteins (FKBPs) used ITC to determine that a single, solvent-exposed methyl group led to a 2 to 10-fold increase in binding affinity, an effect that was found to be purely entropically driven. acs.org

Table 1: Example Thermodynamic Data from ITC Analysis of a Sulfonamide Analog (Reference Compound 1) Binding to FKBP12

| Parameter | Value |

| Dissociation Constant (KD) | 2.6 nM |

| Enthalpy Change (ΔH) | -12.3 kcal/mol |

| Entropy Term (-TΔS) | +0.6 kcal/mol |

| Gibbs Free Energy (ΔG) | -11.7 kcal/mol |

| Data derived from a study on sulfonamide analogues binding to FKBP12. acs.org |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used for real-time monitoring of biomolecular interactions. bioradiations.comnih.gov It is highly valuable for determining the kinetics of ligand-target binding, providing data on both the association rate constant (ka) and the dissociation rate constant (kd). bioradiations.com The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), a measure of binding affinity. mdpi.com

In a typical SPR experiment, the target protein is immobilized on a sensor chip with a gold surface. washington.edu A solution containing the ligand (the analyte) is then flowed over this surface. washington.edu Binding between the ligand and the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. bioradiations.commdpi.com

SPR is widely used for characterizing the interactions between small molecules and their protein targets. researchgate.net For example, it has been effectively used to study the binding kinetics of synthetic cannabinoids with the CB1 receptor, demonstrating its ability to differentiate affinity differences among structurally similar analogs. mdpi.com The technique is considered a cornerstone for characterizing antibody-antigen interactions, allowing for the screening of candidates and the identification of those with optimal kinetic profiles. nih.gov For analogs of this compound, SPR would be employed to measure how quickly the compounds bind to their putative targets and how long they remain bound, which are critical parameters for their pharmacological effect.

Table 2: Kinetic Parameters Obtainable from SPR Analysis

| Parameter | Description |

| Association Rate Constant (ka) | The rate at which the ligand binds to the target. |

| Dissociation Rate Constant (kd) | The rate at which the ligand-target complex breaks apart. |

| Equilibrium Dissociation Constant (KD) | A measure of the affinity of the ligand for the target (KD = kd/ka). |

| This table represents the type of data generated from SPR experiments. bioradiations.com |

Systems Biology and Network Pharmacology Approaches

Beyond the direct interaction with a single target, it is crucial to understand the broader biological context of a drug's action. Systems biology and network pharmacology provide the tools to analyze the complex web of interactions that occur within a cell or organism following drug administration. nih.govnih.gov These approaches are particularly relevant for compound classes like benzenesulfonamides, which are known to interact with multiple targets. drugbank.com

Elucidation of Signaling Pathways and Biological Networks

Network pharmacology aims to understand drug action by analyzing the interactions between drugs, targets, and diseases within the context of biological networks. nih.govjpub.org This approach moves beyond the "one drug, one target" paradigm to a more holistic "multi-target, multi-pathway" model. researchgate.net

For analogs of this compound, this methodology would involve several steps. First, potential protein targets are identified. Then, these targets are mapped onto comprehensive protein-protein interaction (PPI) networks. nih.gov By analyzing the topology of this network, researchers can identify key pathways and biological processes that are likely to be modulated by the compound. sigmaaldrich.com This systems-level view helps to elucidate the mechanism of action, predict downstream effects, and understand how a compound's effect on one target might propagate through interconnected signaling cascades. jpub.org

Prediction of Multi-Target Engagement and Polypharmacological Effects

A key strength of network pharmacology is its ability to predict and explain polypharmacology—the capacity of a single drug to interact with multiple targets. researchgate.net This is a common feature of many effective drugs and is particularly relevant for benzenesulfonamide derivatives, which are known to inhibit various enzymes such as carbonic anhydrases and cyclooxygenase-2. drugbank.comnih.gov

Future Directions and Research Perspectives

Rational Design of Highly Potent and Selective Derivatives of 4-Amino-N,N-diisobutylbenzenesulfonamide

The rational design of derivatives based on the 4-aminobenzenesulfonamide structure is a cornerstone of future research, aiming to enhance potency and selectivity for specific biological targets. This approach relies heavily on understanding the structure-activity relationships (SAR) of the sulfonamide scaffold. nih.govyoutube.com Key structural features, such as the N4 amino group, the aromatic ring, and substitutions on the N1 sulfonamide nitrogen, are critical determinants of biological activity. youtube.com

Future design strategies will focus on several key areas:

N1-Substitutions: Introducing diverse heterocyclic rings at the N1 nitrogen has been shown to increase the potency of sulfonamides. youtube.com The goal is to design substituents that can form specific, high-affinity interactions with amino acid residues in the active site of a target protein, thereby increasing both potency and selectivity. nih.govacs.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties (bioisosteres) can modulate the compound's efficacy, metabolic stability, and pharmacokinetic profile. For instance, modifying the diisobutyl groups on the N1 nitrogen could fine-tune lipophilicity and target engagement.